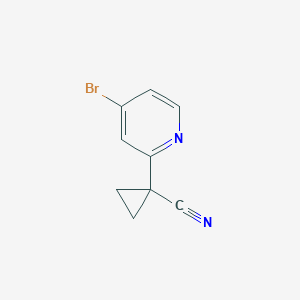

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

Description

Properties

IUPAC Name |

1-(4-bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMVBPTVKDMKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726262 | |

| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163707-56-9 | |

| Record name | 1-(4-Bromopyridin-2-yl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile IUPAC name

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its unique structural composition, featuring a reactive bromopyridine moiety and a conformationally constrained cyclopropylnitrile group, makes it a valuable scaffold for developing novel therapeutic agents and functional molecules. The cyclopropyl ring, in particular, is increasingly utilized in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1][2] This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, synthesis, and chemical reactivity, with a focus on its application as a versatile intermediate in drug discovery.

Nomenclature and Structural Elucidation

The formal naming and identification of a chemical entity are foundational for all scientific communication and research.

IUPAC Name and Identifiers

The structure is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The principal functional group, the nitrile, dictates the suffix of the parent structure, which is the cyclopropane ring.

-

Systematic Breakdown:

-

The parent hydride is cyclopropane.[5]

-

The principal characteristic group is the -C≡N (nitrile) group, which, when attached to a ring, is named using the suffix carbonitrile.[6] This gives the parent structure cyclopropanecarbonitrile.

-

A (4-bromopyridin-2-yl) group is attached to carbon-1 of the cyclopropane ring. The numbering of the pyridine ring starts at the nitrogen atom.[7][8]

-

The bromine atom is located at position 4 of the pyridine ring, and the ring is attached to the cyclopropane via position 2.

-

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1400644-36-3 | BLDpharm[9] |

| Molecular Formula | C₉H₇BrN₂ | PubChem[10] |

| Molecular Weight | 223.07 g/mol | PubChem[10] |

| InChIKey | JRHDZRHKIYWYTJ-UHFFFAOYSA-N | PubChem[10] |

Structural Representation

The structural formula provides a clear visualization of the atomic arrangement and connectivity.

Caption: Structure of this compound with IUPAC numbering.

Synthesis and Mechanistic Considerations

The synthesis of this molecule typically involves the construction of the cyclopropane ring onto a pre-functionalized pyridine core or the coupling of two key fragments. A common and efficient method is the cyclization of an appropriate precursor using a base.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the cyclopropane ring, leading back to a more linear precursor. This disconnection points towards a Michael addition followed by an intramolecular nucleophilic substitution.

Caption: Retrosynthetic analysis for the target compound.

Example Synthetic Protocol

The following protocol describes a phase-transfer-catalyzed alkylation/cyclization reaction, a robust method for constructing such cyclopropane systems.

Reaction: The reaction of 2-(4-bromopyridin-2-yl)acetonitrile with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.

Step-by-Step Methodology:

-

Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-(4-bromopyridin-2-yl)acetonitrile (1.0 eq).[11][12]

-

Solvent and Catalyst: Add toluene as the solvent and a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

-

Base Addition: Add a 50% aqueous solution of sodium hydroxide (5.0 eq). The use of a concentrated aqueous base with a phase-transfer catalyst is crucial for deprotonating the acetonitrile precursor in the organic phase.

-

Reagent Addition: While stirring vigorously at room temperature (20-25 °C), add 1,2-dibromoethane (1.2 eq) dropwise via the dropping funnel over 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40 °C using an ice bath if necessary.

-

Reaction Monitoring: Stir the biphasic mixture vigorously for 4-6 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by analyzing aliquots from the organic layer.

-

Workup: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Mechanistic Insights

The reaction proceeds via a well-established mechanism for phase-transfer catalysis.

Caption: Workflow of the phase-transfer catalyzed synthesis.

Chemical Reactivity and Derivatization

The molecule possesses three primary reactive sites, making it a versatile platform for further chemical modification.

-

Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity. It can be protonated to form pyridinium salts or alkylated to form quaternary salts.

-

C4-Bromine Atom: The bromine atom is a key functional handle for cross-coupling reactions. It readily participates in palladium-catalyzed reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, and amino substituents.

-

Nitrile Group: The cyano group is a versatile functional group that can be:

-

Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

-

Reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Caption: Potential derivatization pathways from the core molecule.

Applications in Medicinal Chemistry

The structural motifs present in this compound are highly relevant in modern drug discovery.

-

The Cyclopropyl Moiety: This small, strained ring acts as a "bioisostere" for larger or more flexible groups like phenyl rings or gem-dimethyl groups. Its rigid nature helps to lock a molecule into a specific conformation, which can lead to improved binding affinity for a biological target. Furthermore, the cyclopropyl group is known to block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[2]

-

The Bromopyridine Scaffold: Substituted pyridines are ubiquitous in pharmaceuticals. The bromo-substituent, as discussed, serves as a critical handle for library synthesis via cross-coupling, enabling the rapid exploration of the structure-activity relationship (SAR) at that position. Many kinase inhibitors and other targeted therapies utilize a substituted pyridine core to interact with the target protein.

-

The Nitrile Group: The nitrile can act as a hydrogen bond acceptor or be used as a precursor to other functional groups like amines or carboxylic acids, which can be crucial for target engagement or for modulating pharmacokinetic properties.

This building block is particularly suited for the synthesis of inhibitors for enzymes like kinases, proteases, and for modulators of G-protein coupled receptors (GPCRs), where precise conformational control and diverse substitution patterns are required for achieving high potency and selectivity.

Conclusion

This compound is a high-value, synthetically versatile building block for chemical and pharmaceutical research. Its well-defined reactive sites allow for predictable and efficient derivatization, enabling access to a broad chemical space. The incorporation of the metabolically robust and conformationally rigid cyclopropyl group makes it an attractive starting point for the design of next-generation therapeutics with improved pharmacological profiles. This guide has outlined its fundamental properties, synthesis, and reactivity, providing a solid foundation for its application in research and development programs.

References

-

Wikipedia. Pyridine. [Link]

- IUPAC. Nomenclature of Organic Chemistry.

-

Chempanda. Pyridines deep dive: Properties, structure, synthesis and sources | Blog. [Link]

-

Wikipedia. Cyclopropane. [Link]

-

PubChem. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273. [Link]

- Pearson.

-

Quora. What is the IUPAC name of pyridine?. [Link]

-

YouTube. Naming Cycloalkanes With Substituents, Cis & Trans, Bicyclo Alkane Nomenclature. [Link]

-

YouTube. IUPAC Nomenclature of Cycloalkanes. [Link]

-

OpenStax. 4.1 Naming Cycloalkanes - Organic Chemistry. [Link]

-

Chemistry Stack Exchange. How can I specify pyridine as a substituent?. [Link]

-

PubChem. Cyclopropanecarbonitrile | C4H5N | CID 79637. [Link]

-

PubChem. 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | C9H7BrN2. [Link]

-

Future Medicinal Chemistry. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

-

PubChemLite. 2-(4-bromopyridin-2-yl)acetonitrile (C7H5BrN2). [Link]

-

Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Cyclopropane - Wikipedia [en.wikipedia.org]

- 6. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. chempanda.com [chempanda.com]

- 9. 485828-81-7|1-(5-Bromopyridin-2-yl)cyclobutanecarbonitrile|BLD Pharm [bldpharm.com]

- 10. 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | C9H7BrN2 | CID 84788842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 312325-73-8|2-(4-Bromopyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 12. PubChemLite - 2-(4-bromopyridin-2-yl)acetonitrile (C7H5BrN2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

CAS Number: 1163707-56-9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document leverages information on its constituent moieties—the 4-bromopyridine ring and the cyclopropanecarbonitrile group—to offer insights into its synthesis, potential applications, and safe handling.

Introduction: A Molecule of Interest in Modern Drug Discovery

This compound (CAS No. 1163707-56-9) is a structurally unique molecule that holds potential as a key building block in the synthesis of novel pharmaceutical agents.[1][2][3][4] Its architecture, featuring a halogenated pyridine ring linked to a strained cyclopropane system, presents a compelling scaffold for exploring new chemical space in drug development.

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo-substituent at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.

The cyclopropane ring, a three-membered carbocycle, is increasingly incorporated into drug candidates to enhance potency, improve metabolic stability, and fine-tune physicochemical properties.[5] The nitrile group, an isostere for a carbonyl group, can also participate in various chemical transformations and interactions with biological targets. The combination of these structural features in this compound makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.

Physicochemical Properties

While detailed experimental data for this compound is not extensively reported in the literature, the following table summarizes its basic properties and predicted characteristics based on its structure.

| Property | Value | Source |

| CAS Number | 1163707-56-9 | [1][2][3][4] |

| Molecular Formula | C₉H₇BrN₂ | [6] |

| Molecular Weight | 223.07 g/mol | [6] |

| Appearance | Not specified (likely a solid) | N/A |

| Melting Point | Not specified | N/A |

| Boiling Point | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis Strategies

A likely approach would involve the reaction of a suitable 4-bromopyridine precursor with a cyclopropanating agent. One possible pathway could start from 4-bromo-2-cyanopyridine.

Figure 1. A potential high-level synthetic workflow.

A more detailed, hypothetical experimental protocol is outlined below:

Step 1: Synthesis of 4-Bromo-2-cyanopyridine

This intermediate can be prepared from 4-bromopyridine through various cyanation methods. For instance, a reaction with a cyanide source, such as potassium cyanide, in the presence of a suitable catalyst could yield the desired product.

Step 2: Cyclopropanation of 4-Bromo-2-cyanopyridine

The introduction of the cyclopropane ring could be achieved through a reaction with a suitable C1 synthon in the presence of a base. A common method for the synthesis of cyclopropanes is the Simmons-Smith reaction or variations thereof. Alternatively, a Michael addition of a suitable nucleophile to an activated alkene followed by intramolecular cyclization could be employed.

It is important to note that the reaction conditions would need to be carefully optimized to achieve a good yield and avoid side reactions, such as the displacement of the bromo-substituent.

Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable intermediate in the development of new therapeutics.

As a Building Block for Bioactive Molecules:

The bromine atom on the pyridine ring is a key functional group for further elaboration. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of the structure-activity relationship (SAR) of a lead compound.

The cyclopropanecarbonitrile moiety can also be chemically modified. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing additional points for diversification.

Figure 2. Potential synthetic utility in drug discovery.

Potential Therapeutic Areas:

While no specific biological activity has been reported for this compound itself, related structures containing bromopyridine and cyclopropane moieties have been investigated in various therapeutic areas, including:

-

Oncology: As inhibitors of kinases and other enzymes involved in cell proliferation and survival.

-

Neuroscience: As modulators of ion channels and receptors in the central nervous system.

-

Infectious Diseases: As antibacterial and antiviral agents.

The unique combination of electronic and steric properties conferred by the bromopyridine and cyclopropanecarbonitrile fragments makes this compound a promising starting point for the design of new drug candidates.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the safety profiles of related compounds, such as brominated pyridines and organic nitriles, the following precautions should be taken when handling this substance.[7][8][9][10][11]

Hazard Identification:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.[7]

-

Irritation: May cause skin, eye, and respiratory irritation.[7][9]

-

Environmental Hazards: The environmental impact is unknown, but release into the environment should be avoided.[8]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are essential.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[8]

-

Skin and Body Protection: A lab coat and other protective clothing should be worn to prevent skin contact.[8]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[11]

-

-

Engineering Controls: Work in a well-ventilated laboratory, ideally within a fume hood, to minimize exposure.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Figure 3. Key safety considerations.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery and development. Its unique structural features offer a versatile platform for the synthesis of novel and complex molecular architectures. While specific data on this compound is limited, this guide provides a foundational understanding of its potential synthesis, applications, and safe handling based on the established chemistry of its constituent parts. Further research into the properties and reactivity of this molecule is warranted to fully unlock its potential in medicinal chemistry.

References

- Acros PharmaTech Limited. SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)-propan-2-ol. 2018.

- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-bromopyrazine. 2025.

- Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.

- Google Patents. US8415513B2 - Continuous process of preparing bromopicrin.

- Google Patents. EP3404032B1 - PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS.

-

MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]

- Google Patents. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.

Sources

- 1. 1876944-81-8|1-(3-Bromopyridin-2-yl)cyclopropanecarbonitrile|BLD Pharm [bldpharm.com]

- 2. 1780805-39-1|1-(4-Bromopyridin-3-yl)cyclopropane-1-carbonitrile|BLD Pharm [bldpharm.com]

- 3. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. US20170369440A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile - Google Patents [patents.google.com]

- 6. Evaluation of the physicochemical properties and dissolution characteristics of mesalamine: relevance to controlled intestinal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

This guide provides a comprehensive technical overview of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a molecule of significant interest in contemporary drug discovery and medicinal chemistry. We will delve into its structural features, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has garnered substantial attention in pharmaceutical development.[1][2] Its unique structural and electronic properties often impart favorable characteristics to drug candidates.[2] Key features of the cyclopropyl group include:

-

Conformational Rigidity: The strained ring system restricts the molecule's flexibility, which can lead to more selective binding to biological targets and contribute to entropically favorable interactions.[2]

-

Metabolic Stability: The C-H bonds in a cyclopropane ring are stronger than those in linear alkanes, which can enhance the metabolic stability of a drug by reducing its susceptibility to enzymatic degradation.[2]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's lipophilicity, polarity, and pKa, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Enhanced Potency: The unique electronic nature of the cyclopropane ring, with its enhanced π-character, can lead to improved binding affinity and potency.[2]

The title compound, this compound, incorporates this valuable cyclopropyl fragment attached to a brominated pyridine ring, a common scaffold in medicinal chemistry. This combination of a rigid, metabolically stable group with a versatile heterocyclic core makes it a compelling subject for investigation.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central cyclopropane ring substituted with a nitrile group and a 4-bromopyridin-2-yl group.

Caption: 2D representation of this compound.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H7BrN2 | [3] |

| Molecular Weight | 223.07 g/mol | [3] |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: These properties are computationally predicted and provide an estimation of the molecule's characteristics.

The presence of the bromine atom and the nitrile group significantly influences the electronic distribution within the molecule. The nitrile group is a strong electron-withdrawing group, which can affect the reactivity of the adjacent cyclopropane ring and the pyridine system.[4] The bromine atom on the pyridine ring serves as a useful handle for further chemical modifications, such as cross-coupling reactions.

Synthesis Methodologies

The synthesis of this compound and related derivatives can be approached through several established synthetic strategies. The key steps typically involve the formation of the cyclopropane ring and the introduction of the nitrile group.

Cyclopropanation Reactions

The formation of the cyclopropane ring is a critical step. Several methods are available for cyclopropanation, including:

-

Michael Addition-Ring Closure: This is a common method for synthesizing cyclopropanes. It involves the reaction of a Michael acceptor with a nucleophile, followed by an intramolecular ring closure.[5]

-

Decomposition of Pyrazolines: Pyrazolines can be thermally or photochemically decomposed to yield cyclopropanes. This method can be highly efficient.[5]

-

Palladium-Catalyzed Cyanoesterification: This atom-economic method allows for the direct synthesis of cyclopropanecarbonitriles from cyclopropenes under mild conditions.[6]

Synthesis of the Precursor: 2-(4-Bromopyridin-2-yl)acetonitrile

A likely precursor for the synthesis of the target molecule is 2-(4-Bromopyridin-2-yl)acetonitrile.[7] This intermediate can then undergo a cyclopropanation reaction.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on common synthetic transformations for similar structures. This protocol requires optimization and validation in a laboratory setting.

Step 1: Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile

-

To a solution of 4-bromopyridine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., LDA, NaH) at low temperature (-78 °C).

-

Slowly add a source of the cyanomethyl group (e.g., chloroacetonitrile).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2: Synthesis of this compound

-

To a solution of 2-(4-Bromopyridin-2-yl)acetonitrile in a suitable solvent (e.g., DMSO), add a strong base (e.g., sodium hydroxide).

-

Add 1,2-dibromoethane dropwise to the reaction mixture.

-

Heat the reaction mixture to facilitate the cyclization (e.g., 60-90 °C).[8]

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Analysis and Structural Elucidation

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropane ring. The pyridine protons will appear in the aromatic region (typically 7.0-8.5 ppm), with their splitting patterns and coupling constants providing information about their relative positions. The cyclopropane protons will appear in the upfield region (typically 0.5-2.0 ppm) as complex multiplets due to geminal and vicinal coupling.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms in the pyridine ring, the cyclopropane ring, and the nitrile group. The nitrile carbon typically appears around 115-125 ppm. The quaternary carbon of the cyclopropane ring attached to the pyridine and nitrile groups will have a distinct chemical shift.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong, sharp peak around 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.[4] The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be observable.[10]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (pyridine): ~7.0-8.5 ppm (multiplets). Cyclopropane protons: ~0.5-2.0 ppm (complex multiplets). |

| ¹³C NMR | Nitrile carbon: ~115-125 ppm. Pyridine carbons: ~120-150 ppm. Cyclopropane carbons: ~10-30 ppm. |

| IR | C≡N stretch: ~2240-2260 cm⁻¹ (strong, sharp). Aromatic C-H stretch: >3000 cm⁻¹. C=C and C=N ring stretching: ~1400-1600 cm⁻¹. |

| MS (EI) | Molecular ion peak (M⁺) corresponding to C9H7BrN2. Isotopic pattern characteristic of a bromine-containing compound. |

Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a valuable building block in the synthesis of biologically active compounds.

-

Scaffold for Kinase Inhibitors: Pyridine-based structures are common in kinase inhibitors, which are a major class of anticancer drugs. The cyclopropyl group can enhance binding affinity and improve the pharmacokinetic properties of these inhibitors.

-

Neurological and Psychiatric Drug Candidates: The cyclopropyl moiety has been incorporated into drugs targeting the central nervous system, where it can improve brain permeability and metabolic stability.[2]

-

Antiviral and Antimicrobial Agents: The unique conformational and electronic properties of the cyclopropyl group can be exploited in the design of novel antiviral and antimicrobial agents.[1]

The bromine atom provides a convenient point for diversification through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Conclusion

This compound is a molecule with significant potential in medicinal chemistry. Its structure, combining the favorable properties of a cyclopropane ring with the versatility of a brominated pyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. A thorough understanding of its synthesis, spectroscopic properties, and potential for chemical modification is crucial for researchers and scientists working in drug discovery and development. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the identification of new drug candidates.

References

-

Efficient Synthesis of Enantiomerically Pure α-Alkyl Cyclopropanecarbonitrile Derivatives from Pyrazolines | Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of cyclopropanes - Organic Chemistry Portal. Available at: [Link]

- CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents.

-

1-(4-bromopyridin-2-yl)cyclobutanecarbonitrile (C10H9BrN2) - PubChemLite. Available at: [Link]

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Cyclopropanecarboxylic Acid - YouTube. Available at: [Link]

-

1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | C9H7BrN2 - PubChem. Available at: [Link]

-

1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem. Available at: [Link]

-

1 H (a) and 13 C NMR spectra of 4 (b). - ResearchGate. Available at: [Link]

-

Synthesis of 1,4-dicarbonyl 7 from 1. Reagents and conditions - ResearchGate. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available at: [Link]

-

2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link]

-

Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. Available at: [Link]

-

Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC - PubMed Central. Available at: [Link]

-

Bromocyclopropane - Organic Syntheses Procedure. Available at: [Link]

-

Spectroscopic Study of the Br−+CH3I→I−+CH3Br SN2 Reaction | Watson Laser Lab. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II) | Request PDF - ResearchGate. Available at: [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(4-Bromopyridin-3-YL)cyclopropane-1-carbonitrile | C9H7BrN2 | CID 84788842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyclopropane synthesis [organic-chemistry.org]

- 7. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]

- 9. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile

Introduction

1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile is a key heterocyclic building block in contemporary drug discovery and agrochemical research. The unique structural combination of a substituted pyridine ring and a strained cyclopropane moiety imparts valuable physicochemical properties, making it a desirable scaffold for interacting with biological targets.[1] This guide provides a comprehensive overview of a plausible and robust synthetic pathway to this molecule, designed for researchers, scientists, and professionals in drug development. The presented route is grounded in established chemical principles and supported by analogous transformations found in the chemical literature.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the pyridine-cyclopropane bond or, more strategically, a disconnection that allows for the construction of the cyclopropane ring onto a pre-functionalized pyridine core. The latter approach is often more convergent and allows for greater control over the substitution pattern of the pyridine ring.

Our proposed synthetic strategy hinges on the well-established Kulinkovich reaction to form the cyclopropane ring from a pyridine-2-carboxylate ester. This approach offers a reliable and scalable method for the construction of the key cyclopropanol intermediate. Subsequent functional group manipulation will then yield the desired nitrile.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a multi-step sequence starting from the commercially available 4-bromopyridine. The pathway involves the introduction of a carboxylic ester at the 2-position, followed by a titanium-mediated cyclopropanation, and finally, conversion of the resulting alcohol to the target nitrile.

Sources

The Synthetic Versatility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile: A Technical Guide to its Reactivity Profile

Introduction: A Scaffold of Pharmaceutical Interest

In the landscape of modern drug discovery, the strategic combination of distinct chemical motifs within a single molecular framework is a cornerstone of generating novel therapeutic agents. 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile emerges as a compound of significant interest, embodying this principle through its unique tripartite structure: a reactive bromopyridine ring, a strained yet conformationally rigid cyclopropane unit, and a versatile nitrile group. This technical guide provides an in-depth exploration of the reactivity profile of this molecule, offering researchers and drug development professionals a comprehensive understanding of its synthetic potential. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals, contributing to a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties[1][2][3][4].

Core Reactivity at the Pyridine Nucleus: A Gateway to Molecular Diversity

The 4-bromo-2-substituted pyridine core of the title compound is the primary locus of reactivity, offering a versatile handle for the introduction of a wide array of substituents through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, and the 4-bromo position of this compound is an excellent substrate for this transformation[5][6]. This reaction allows for the introduction of various aryl, heteroaryl, and vinyl groups, significantly expanding the molecular diversity of the core scaffold.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle commences with the oxidative addition of the bromopyridine to the Pd(0) catalyst, forming a Pd(II) intermediate. This is followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst[6][7].

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of a bromopyridine, which can be adapted for this compound.

| Step | Procedure |

| 1 | To a solution of this compound (1.0 equiv) and the desired boronic acid (1.2 equiv) in a suitable solvent such as DMF (10 mL), add K₃PO₄ (2.0 equiv). |

| 2 | Degas the mixture by bubbling with argon for 15 minutes. |

| 3 | Add a palladium catalyst such as Pd₂(dba)₃ (0.015 equiv) and a ligand like XPhos (0.031 equiv) to the reaction vessel. |

| 4 | Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS. |

| 5 | Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. |

| 6 | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |

| 7 | Purify the crude product by column chromatography to afford the desired coupled product. |

This protocol is a general guideline and may require optimization of the catalyst, ligand, base, solvent, and temperature for optimal results.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds[8][9][10]. This palladium-catalyzed reaction enables the coupling of the 4-bromo position of the pyridine ring with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles. This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are common motifs in bioactive molecules.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to furnish the arylamine and regenerate the Pd(0) catalyst[8][9].

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Representative Buchwald-Hartwig Amination

The following protocol for the amination of a bromopyridine serves as a guide for reactions with this compound[11].

| Step | Procedure |

| 1 | In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv). |

| 2 | Add a palladium precatalyst, for example, [Pd₂(dba)₃] (0.02 equiv), and a suitable phosphine ligand, such as (±)-BINAP (0.04 equiv). |

| 3 | Add a dry, degassed solvent like toluene (5 mL per mmol of substrate). |

| 4 | Heat the reaction mixture to a temperature between 80-110 °C and monitor by an appropriate analytical method. |

| 5 | After completion, cool the reaction to ambient temperature and quench with water. |

| 6 | Extract the product with an organic solvent, and wash the combined organic layers with brine. |

| 7 | Dry the organic phase, concentrate it in vacuo, and purify the residue by flash chromatography. |

Optimization of the ligand, base, and reaction conditions is often necessary to achieve high yields and purity.

Transformations of the Cyano Group: A Versatile Functional Handle

The nitrile functionality on the cyclopropane ring offers a rich platform for further chemical modifications, providing access to key functional groups such as carboxylic acids and amines.

Hydrolysis to Carboxylic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This can be achieved under either acidic or basic conditions[12][13]. The resulting 1-(4-bromopyridin-2-yl)cyclopropanecarboxylic acid is a valuable intermediate for further derivatization, such as amide bond formation. The hydrolysis of cyclopropyl cyanide to cyclopropanecarboxylic acid is a well-established procedure[14][15].

Experimental Protocol: Representative Basic Hydrolysis of a Nitrile

The following protocol is based on the hydrolysis of similar nitriles and can be adapted for the target molecule[12].

| Step | Procedure |

| 1 | In a round-bottom flask, dissolve this compound (1.0 equiv) in a 10% aqueous solution of sodium hydroxide. |

| 2 | Heat the mixture to reflux and monitor the reaction for the disappearance of the starting material. |

| 3 | Upon completion, cool the reaction mixture in an ice bath. |

| 4 | Carefully acidify the solution with a strong acid, such as 6 M HCl, until the product precipitates. |

| 5 | Collect the solid product by vacuum filtration and wash with cold water. |

| 6 | The crude carboxylic acid can be purified by recrystallization. |

Reduction to Primary Amine

The reduction of the nitrile group to a primary amine provides another avenue for functionalization. This transformation can typically be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting 1-(4-bromopyridin-2-yl)cyclopropylmethanamine is a valuable building block for the introduction of new pharmacophores.

Predicted Reactivity and Representative Protocol

While a specific protocol for the reduction of this compound was not found in the initial search, the following is a general and reliable method for nitrile reduction.

| Step | Procedure |

| 1 | To a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv) in a dry ethereal solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of this compound (1.0 equiv) in the same solvent dropwise at 0 °C. |

| 2 | After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). |

| 3 | Cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup). |

| 4 | Filter the resulting precipitate and wash it thoroughly with an organic solvent. |

| 5 | Concentrate the filtrate under reduced pressure to yield the crude amine, which can be purified by distillation or chromatography. |

The Cyclopropane Ring: A Stable Core

The cyclopropane ring is known for its high ring strain, which can sometimes lead to ring-opening reactions[16][17]. However, in the context of this compound, the ring is generally expected to be stable under the common reaction conditions described above, such as palladium-catalyzed cross-couplings and nitrile transformations. Ring-opening of cyclopropanes typically requires harsh conditions, specific catalysts, or the presence of radical initiators, which are not standard in the aforementioned reactions[18][19]. The stability of the cyclopropane moiety in this scaffold is a key feature, as it maintains the rigid three-dimensional structure that can be crucial for biological activity.

Conclusion and Future Directions

This compound is a highly versatile and synthetically tractable building block. Its reactivity is dominated by the electronically distinct functional groups, allowing for selective transformations at the pyridine ring and the nitrile group while maintaining the integrity of the cyclopropane core. The ability to perform Suzuki-Miyaura and Buchwald-Hartwig reactions at the 4-position, coupled with the potential for hydrolysis or reduction of the nitrile, provides a clear and efficient pathway to a diverse array of complex molecules. This makes this compound an invaluable tool for medicinal chemists and researchers in the pursuit of novel therapeutic agents. Future investigations could explore more exotic transformations of the cyclopropane ring or the development of novel catalytic systems to further expand the synthetic utility of this promising scaffold.

References

-

Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]

-

Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Retrieved January 19, 2026, from [Link]

-

Reactions of Cyclopropane and Cyclobutane | Pharmaguideline. (n.d.). Retrieved January 19, 2026, from [Link]

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

-

Calculated transition states for cyclopropane ring-opening and their relative energies. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Cyclopropane ring-opening reactions of compounds 1, 2, and 3 with Alk•. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. (2024, April 2). Russian Chemical Reviews. Retrieved January 19, 2026, from [Link]

-

Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Critical Reviews in Analytical Chemistry. Retrieved January 19, 2026, from [Link]

-

Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. (n.d.). Retrieved January 19, 2026, from [Link]

- US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.).

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 19, 2026, from [Link]

-

A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). International Journal of Pharmaceutical Sciences and Research. Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 19, 2026, from [Link]

-

cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 19, 2026, from [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18). Retrieved January 19, 2026, from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 23). Retrieved January 19, 2026, from [Link]

Sources

- 1. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 17. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in Organic Solvents

Abstract

This in-depth technical guide addresses the solubility of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile, a novel compound of interest in pharmaceutical research and development. In the absence of published experimental solubility data for this specific molecule, this guide provides a robust framework for researchers and drug development professionals to understand, predict, and experimentally determine its solubility in a range of relevant organic solvents. The guide synthesizes theoretical principles based on the compound's structural motifs, offers a detailed, field-proven experimental protocol for solubility determination, and provides a strategic approach to solvent selection. All recommendations are grounded in established physicochemical principles and safety protocols to ensure scientific integrity and operational excellence.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery and process chemistry to formulation and in vivo performance. For a compound like this compound, understanding its solubility profile is paramount for several key reasons:

-

Process Chemistry and Purification: The selection of appropriate solvents is essential for efficient reaction kinetics, crystallization, and purification, directly impacting yield and purity.

-

Formulation Development: Achieving the desired concentration in a formulation for preclinical and clinical studies is contingent on the compound's solubility in acceptable excipients.

-

Bioavailability: The therapeutic efficacy of an orally administered drug is often limited by its dissolution rate, which is intrinsically linked to its solubility.

Given the novelty of this compound, this guide serves as a foundational document to empower researchers to systematically characterize its solubility.

Theoretical Solubility Profile of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. An analysis of the structural components of this compound allows for a qualitative prediction of its solubility characteristics.

Molecular Structure:

-

4-Bromopyridine Moiety: The pyridine ring introduces polarity and a site for hydrogen bonding via the nitrogen atom. The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and provides a potential site for halogen bonding. The aromatic nature of the ring suggests potential pi-pi stacking interactions.

-

Cyclopropanecarbonitrile Moiety: The cyclopropane ring is a rigid, strained aliphatic structure, contributing a nonpolar character. The nitrile group (-C≡N) is highly polar and a strong hydrogen bond acceptor.[1]

Predicted Solubility Behavior:

Based on this hybrid structure, this compound is expected to be a moderately polar compound. Its solubility will likely be favored in polar aprotic and, to a lesser extent, polar protic solvents.

-

High Expected Solubility: In solvents that can engage in strong dipole-dipole interactions and act as hydrogen bond acceptors. Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile.

-

Moderate Expected Solubility: In polar protic solvents like alcohols (methanol, ethanol, isopropanol) and in chlorinated solvents like dichloromethane.

-

Low to Negligible Expected Solubility: In nonpolar solvents such as hexanes, heptane, and toluene, where the polar functionalities of the molecule cannot be effectively solvated.

A Strategic Approach to Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. The following table outlines a tiered list of recommended organic solvents, categorized by their properties and relevance in pharmaceutical development.[2][3][4]

| Solvent Class | Recommended Solvents | Rationale for Selection | Toxicity Class |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of compounds; often used in high-throughput screening. | 3 (Low Toxicity) |

| N,N-Dimethylformamide (DMF) | Strong solubilizer, but with higher toxicity concerns. | 2 (Limited Use) | |

| Acetonitrile | Common solvent in reversed-phase chromatography; useful for analytical method development. | 2 (Limited Use) | |

| Acetone | Good general-purpose solvent with a lower boiling point, facilitating removal. | 3 (Low Toxicity) | |

| Polar Protic | Methanol | Can act as both a hydrogen bond donor and acceptor. | 2 (Limited Use) |

| Ethanol | A common and less toxic alcohol, frequently used in formulations. | 3 (Low Toxicity) | |

| Isopropanol (IPA) | Another common, low-toxicity alcohol. | 3 (Low Toxicity) | |

| Chlorinated | Dichloromethane (DCM) | Effective for many organic compounds, but has environmental and health concerns. | 2 (Limited Use) |

| Ethers | Tetrahydrofuran (THF) | A polar aprotic ether with good solvating properties. | 2 (Limited Use) |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to THF. | Not explicitly classed, but generally considered less hazardous than THF. | |

| Esters | Ethyl Acetate | A moderately polar solvent with a favorable toxicity profile. | 3 (Low Toxicity) |

| Nonpolar | Toluene | Representative of aromatic hydrocarbon solvents. | 2 (Limited Use) |

| Heptane | A common nonpolar aliphatic solvent. | 3 (Low Toxicity) |

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, self-validating protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is considered the "gold standard" for this purpose.[5]

Materials and Equipment

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to ±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the selected solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. An amount that ensures a solid phase remains at equilibrium is crucial.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial and vortex briefly to disperse the solid.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

-

Self-Validating System and Controls

-

Visual Confirmation: Ensure that an excess of solid material is present in each vial at the end of the equilibration period.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when the measured solubility does not change significantly between time points.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.

Data Presentation and Visualization

All quantitative solubility data should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Standard Deviation | Qualitative Classification |

| DMSO | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Toluene | |||

| Heptane |

This table should be populated with the experimentally determined values.

Visualizing the Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Safety and Handling

As a novel compound, specific toxicity data for this compound is not available. Therefore, a cautious approach must be adopted, treating it as a potentially hazardous substance based on its structural components.

-

Bromopyridines: These compounds can be irritants to the skin, eyes, and respiratory system. Some are classified as harmful if swallowed.[6][7][8][9]

-

Organonitriles: Nitriles are a class of compounds that can be toxic. Some can be metabolized to release cyanide, which is a potent toxin.[1][10][11][12]

Mandatory Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and change them frequently.

-

Body Protection: A laboratory coat must be worn.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.

Seek immediate medical attention in all cases of significant exposure.

Conclusion

While experimental data for the solubility of this compound is currently unavailable, this guide provides a comprehensive framework for its theoretical estimation and experimental determination. By understanding the physicochemical properties derived from its structure and by implementing the detailed, robust protocol provided, researchers can confidently and safely characterize the solubility profile of this compound. This foundational data is indispensable for advancing its development as a potential pharmaceutical candidate.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility. [Link]

-

HSPiP Software. (2022, January 15). HSPiP HSP Estimation (New) [Video]. YouTube. [Link]

-

Zellers, E. T., et al. (1996). Improved Methods for the Determination of Hansen's Solubility Parameters and the Estimation of Solvent Uptake for Lightly Crosslinked Polymers. CDC Stacks. [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?[Link]

-

MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. [Link]

-

Università di Padova. (2024, May 18). Predicting drug solubility in organic solvents mixtures. [Link]

-

Socratic. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?[Link]

-

Semantic Scholar. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. [Link]

-

Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

-

ChemBK. (2024, April 9). cyclopropane carbonitrile. [Link]

-

Cheméo. (n.d.). 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]

-

Scribd. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]

-

ResearchGate. (n.d.). Nitriles. [Link]

-

PubChem. (n.d.). 4-Bromopyridine. [Link]

-

PubChem. (n.d.). 4-Bromopyridine-2-carbaldehyde. [Link]

-

PubChem. (n.d.). Cyclopropanecarbonitrile. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropanecarbonitrile (CAS 5500-21-0). [Link]

-

CDC Stacks. (n.d.). NITRILES. [Link]

-

Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. [Link]

-

NIST. (n.d.). Cyclopropanecarbonitrile. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmtech.com [pharmtech.com]

- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. Acetonitrile Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

potential research areas for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile

An In-Depth Technical Guide to the Potential Research Areas for 1-(4-bromopyridin-2-yl)cyclopropanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold for Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The molecule this compound represents a compelling, underexplored scaffold that marries two such powerful functionalities: the versatile bromopyridine unit and the increasingly sought-after cyclopropane ring.

The pyridine ring is a ubiquitous feature in numerous FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a bromine atom transforms it into a versatile synthetic handle, opening a gateway to a diverse chemical space through a variety of cross-coupling reactions.[2] This allows for the systematic exploration of structure-activity relationships (SAR), a critical process in lead optimization.[3]

Concurrently, the cyclopropyl group has emerged from being a niche curiosity to a mainstream component in drug development.[4][5] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing binding affinity and selectivity.[4] Furthermore, the unique electronic properties of the cyclopropane ring can positively influence a compound's metabolic stability, membrane permeability, and overall potency.[4][6][7]

This guide will serve as a technical primer for researchers, providing a comprehensive overview of the potential research avenues for this compound. We will delve into its synthetic accessibility, propose key areas for investigation in medicinal chemistry and beyond, and provide detailed, actionable experimental protocols to empower its exploration.

I. Synthetic Strategies and Methodologies

The viability of any chemical scaffold is predicated on its synthetic accessibility. For this compound, several plausible synthetic routes can be envisioned, leveraging established chemical transformations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection at the pyridine-cyclopropane bond, suggesting two primary forward strategies:

-

Route A: Nucleophilic addition of a cyclopropanecarbonitrile anion to a substituted bromopyridine.

-

Route B: Construction of the bromopyridine ring onto a pre-functionalized cyclopropane precursor.

Route A is often more practical for generating a library of analogues.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol details a potential method for the synthesis of this compound based on analogous reactions.

Step 1: Generation of the Cyclopropanecarbonitrile Anion

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the stirred THF.

-

In a separate flask, dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous THF (2 mL).

-

Add the cyclopropanecarbonitrile solution dropwise to the n-butyllithium solution at -78 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the anion.

Step 2: Nucleophilic Substitution Reaction

-

Dissolve 2,4-dibromopyridine (1.2 eq) in anhydrous THF (5 mL).

-

Slowly add the 2,4-dibromopyridine solution to the pre-formed cyclopropanecarbonitrile anion solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Rationale for Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: The use of a strong base like n-butyllithium necessitates the exclusion of atmospheric moisture and oxygen to prevent quenching of the base and side reactions.

-

Low Temperature (-78 °C): The deprotonation of cyclopropanecarbonitrile and the subsequent nucleophilic substitution are highly exothermic. Maintaining a low temperature controls the reaction rate, prevents side reactions, and ensures the stability of the anionic intermediate.

-

Choice of Base: n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the acidic α-proton of the cyclopropanecarbonitrile.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

II. Potential Research Areas in Medicinal Chemistry

The true potential of this compound lies in its application as a versatile scaffold for the development of novel therapeutics.

A. Scaffold for Kinase Inhibitor Development

The bromopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors.[1][8] The bromine atom at the 4-position serves as a crucial synthetic handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[2] This allows for the exploration of the ATP-binding site of various kinases.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificupdate.com [scientificupdate.com]

- 6. New, simple and accessible method creates potency-increasing structure in drugs | EurekAlert! [eurekalert.org]

- 7. New, simple and accessible method creates potency-increasing structure in drugs - Previously undescribed chemical process may offer safer, more practical way to create cyclopropanes—a key feature in many drugs and drug-candidates [chemeurope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Application of 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile in Modern Medicinal Chemistry

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. Within this context, 1-(4-Bromopyridin-2-yl)cyclopropanecarbonitrile has emerged as a highly valuable and strategic building block, particularly in the synthesis of kinase inhibitors. This application note provides a detailed overview of the utility of this compound, focusing on its role in the development of Janus Kinase (JAK) inhibitors, and offers comprehensive protocols for its application in medicinal chemistry workflows.

The unique trifecta of a reactive bromopyridine moiety, a conformationally rigid cyclopropyl group, and a nitrile function endows this molecule with significant potential for constructing complex and biologically active compounds. The pyridine ring serves as a common hinge-binding motif in many kinase inhibitors, while the cyclopropyl group can enhance metabolic stability and provide a three-dimensional architecture that can improve binding affinity and selectivity.[1][2] The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore the chemical space and optimize structure-activity relationships (SAR).[3]

Medicinal Chemistry Rationale: The Advantage of the 2-Cyclopropylnitrile Pyridine Moiety

The incorporation of the this compound scaffold into drug candidates is underpinned by sound medicinal chemistry principles:

-

Hinge-Binding Interaction: The nitrogen atom of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[4]

-

Metabolic Stability: The cyclopropyl group is known to be more resistant to oxidative metabolism compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile of the final drug molecule.[1]

-

Conformational Rigidity: The rigid nature of the cyclopropane ring reduces the entropic penalty upon binding to the target protein, potentially leading to higher binding affinity.[5] It also helps to position other functional groups in a well-defined orientation for optimal interaction with the target.

-

Vector for SAR Exploration: The bromine atom at the 4-position of the pyridine ring provides a convenient point for chemical modification through reactions like the Suzuki-Miyaura coupling, allowing for the systematic exploration of the surrounding chemical space to enhance potency and selectivity.[6][7]

-